N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a chloro substituent and a benzothiophene moiety
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Substitution: The amine group is substituted with a chloro group.
Cyclization: The resulting compound undergoes cyclization to form the benzothiophene ring.
Amidation: Finally, the carboxamide group is introduced to complete the synthesis.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:
N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: This compound also contains a trifluoromethyl group and a chloro substituent but differs in its core structure and functional groups.
2-chloro-5-(trifluoromethyl)phenylboronic acid: This compound is used in coupling reactions and has similar functional groups but a different core structure.
2-chloro-5-(trifluoromethyl)pyridine: This compound is used as a model substrate in regioexhaustive functionalization studies and has a pyridine ring instead of a benzothiophene ring.
Properties
Molecular Formula |
C16H13ClF3NOS |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H13ClF3NOS/c17-12-6-5-9(16(18,19)20)7-13(12)21-15(22)11-8-23-14-4-2-1-3-10(11)14/h5-8H,1-4H2,(H,21,22) |
InChI Key |
PXYULTLMTZKFRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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